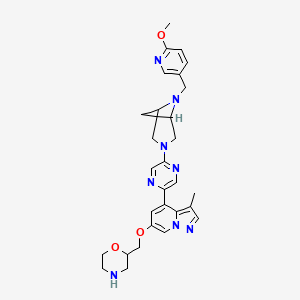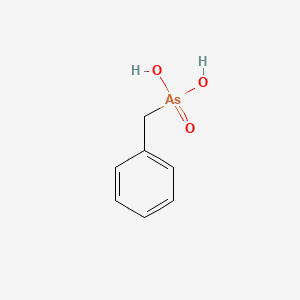![molecular formula C10H15ClN2OS B14116643 trans-4-{[(2-Chloro-1,3-thiazol-5-yl)methyl]amino}cyclohexanol](/img/structure/B14116643.png)
trans-4-{[(2-Chloro-1,3-thiazol-5-yl)methyl]amino}cyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-4-{[(2-Chloro-1,3-thiazol-5-yl)methyl]amino}cyclohexanol: is a chemical compound that features a cyclohexanol core with a thiazole ring and a chlorine substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-{[(2-Chloro-1,3-thiazol-5-yl)methyl]amino}cyclohexanol typically involves a multi-step process. One common method includes the reaction of 2-chloro-1,3-thiazole with cyclohexanol in the presence of a suitable base to form the desired product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade solvents, catalysts, and automated systems to monitor and control reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The thiazole ring allows for various substitution reactions, particularly electrophilic and nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and antifungal properties .
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Its ability to interact with specific biological targets makes it a candidate for drug development .
Industry: In the industrial sector, the compound is used in the production of various chemicals and materials. Its stability and reactivity make it suitable for use in manufacturing processes .
Wirkmechanismus
The mechanism of action of trans-4-{[(2-Chloro-1,3-thiazol-5-yl)methyl]amino}cyclohexanol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-1,3-thiazole: Shares the thiazole ring but lacks the cyclohexanol moiety.
Cyclohexanol: Lacks the thiazole ring and chlorine substituent.
Thiamine (Vitamin B1): Contains a thiazole ring but has different substituents and biological functions
Uniqueness: trans-4-{[(2-Chloro-1,3-thiazol-5-yl)methyl]amino}cyclohexanol is unique due to its combination of a cyclohexanol core with a thiazole ring and a chlorine substituent. This unique structure imparts specific chemical and biological properties that are not found in the individual components .
Eigenschaften
Molekularformel |
C10H15ClN2OS |
|---|---|
Molekulargewicht |
246.76 g/mol |
IUPAC-Name |
4-[(2-chloro-1,3-thiazol-5-yl)methylamino]cyclohexan-1-ol |
InChI |
InChI=1S/C10H15ClN2OS/c11-10-13-6-9(15-10)5-12-7-1-3-8(14)4-2-7/h6-8,12,14H,1-5H2 |
InChI-Schlüssel |
SQONRQLNHUZFGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1NCC2=CN=C(S2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14116561.png)
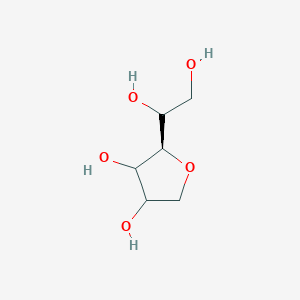
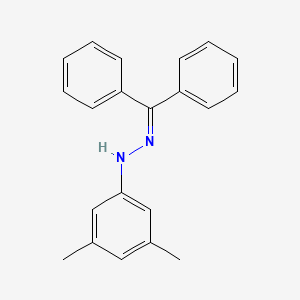
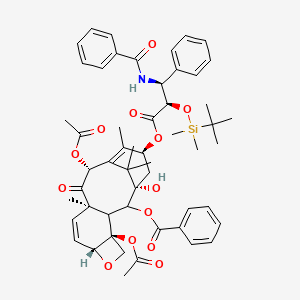

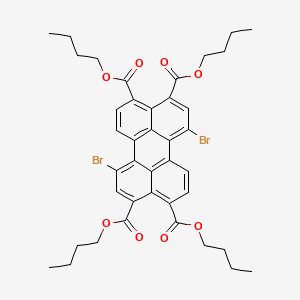
amine](/img/structure/B14116601.png)

![4-Methyl-2-(naphthalen-1-ylmethyl)-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14116614.png)
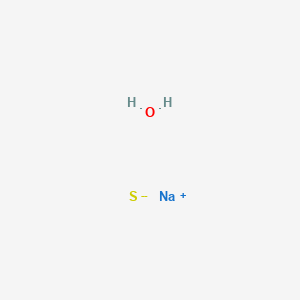
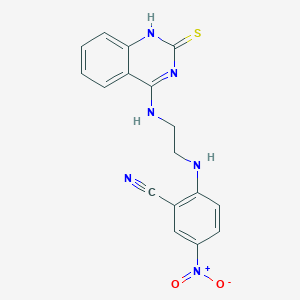
![1-(4-Methylphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea](/img/structure/B14116634.png)
